molecular formula C7H6Cl2O2 B102181 2,4-Dichloro-5-methoxyphenol CAS No. 18113-13-8

2,4-Dichloro-5-methoxyphenol

Cat. No. B102181
CAS RN: 18113-13-8
M. Wt: 193.02 g/mol
InChI Key: PTQSMAIBWQQYKJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxyphenol is a chlorinated derivative of methoxyphenol, which is a structural fragment of various antioxidants and biologically active molecules. Methoxyphenols are known for their ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which is significant for their chemical behavior and applications.

Synthesis Analysis

The synthesis of chlorinated methoxyphenols, including 2,4-Dichloro-5-methoxyphenol, involves the partial methylation of hydroquinone and chlorinated hydroquinones. The synthesis process is followed by separation and purification techniques such as flash chromatography. The purity and structure of the synthesized compounds are confirmed using spectroscopic methods like NMR and mass spectrometry . Another study reports the synthesis of a related compound, 2,4-dichloro-5-methoxy-pyrimidine, using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization .

Molecular Structure Analysis

The molecular structure of chlorinated methoxyphenols is characterized by the presence of chlorine and methoxy groups attached to the phenol ring. These substituents significantly influence the molecular conformation and the strength of hydrogen bonding. X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and UV-Vis are employed to determine the molecular structure and confirm the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical behavior of methoxyphenols, including their reactivity and interaction with other molecules, is influenced by the presence of substituents on the phenol ring. The intramolecular proton transfer process and the strength of hydrogen bonds are critical factors that affect the reactivity of these compounds. Studies have investigated the tautomeric equilibrium between different forms of chlorinated methoxyphenols and their intramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols, such as standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies, are studied using thermochemical and calorimetric methods. These properties are essential for understanding the stability and behavior of methoxyphenols in different environments. Computational methods like DFT, MP2, and G3 are used to verify experimental data and analyze substituent effects on the properties of methoxyphenols .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

  • Substituent Effects and Hydrogen Bonds : Methoxyphenols, including compounds similar to 2,4-Dichloro-5-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Research has focused on their thermochemical properties, including standard molar enthalpies of formation, vapor pressure, and fusion enthalpies. These properties are crucial in understanding the chemical's behavior in different environments and applications (Varfolomeev et al., 2010).

Synthesis and Characterization

  • Synthesis of Derivatives : Research has been conducted on the synthesis of compounds from methoxyphenols, including 2,4-Dichloro-5-methoxyphenol derivatives. These studies are significant for creating new compounds with potential applications in various fields, like materials science or pharmaceuticals (Liu Guo-ji, 2009).

Environmental Applications

  • Biomass Proxy in Geochemical Studies : Methoxyphenols can be used as proxies for terrestrial biomass in geochemical studies. This application is crucial in understanding chemical changes in lignin during hydrothermal alteration and environmental studies (Vane & Abbott, 1999).
  • Photoelectrocatalytic Degradation : Studies on the photoelectrocatalytic degradation of chloro-methoxyphenols, including derivatives of 2,4-Dichloro-5-methoxyphenol, in water treatment and environmental remediation have been conducted. This research is vital for developing methods to remove toxic compounds from water (Lu Yuan-ye, 2009).

Chemical Properties and Interactions

  • Electrochemical Reduction : The electrochemical reduction of compounds similar to 2,4-Dichloro-5-methoxyphenol has been studied, which is important for understanding their behavior in various chemical processes and potential applications in electrochemistry (Peverly et al., 2014).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water. If ingested, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

2,4-dichloro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQSMAIBWQQYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574846
Record name 2,4-Dichloro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methoxyphenol

CAS RN

18113-13-8
Record name 2,4-Dichloro-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Logie - Analyst, 1957 - pubs.rsc.org
… Loading of column: curve A, 5mg of 2:4-dichloro-5methoxyphenol; curve B, 5mg of 2:4-dichlorophenol; curve C, 2 mg of 3:4:5-trichlorophenol. The optical densities were measured at …
Number of citations: 25 pubs.rsc.org
C Postigo, R Gil-Solsona, MF Herrera-Batista… - Trends in Environmental …, 2021 - Elsevier
Contaminants of emerging concern (CECs) are widespread in the water cycle. Their levels in disinfected waters are usually low, as they may transform into CEC disinfection byproducts (…
Number of citations: 19 www.sciencedirect.com
C Postigo, R Gil-Solsona, MF Herrera-Batista… - pub.epsilon.slu.se
Contaminants of emerging concern (CECs) are widespread in the water cycle. Their levels in disinfected waters are usually low, as they may transform into CEC disinfection byproducts (…
Number of citations: 3 pub.epsilon.slu.se
M Linderberg, S Hellberg, S Björk… - European journal of …, 1999 - Elsevier
Novel 4,5-, 4,6-disubstituted and 4,5,6-trisubstituted 3-hydroxyanthranilic acid derivatives were synthesized and their ability to reduce the production of the excitotoxin quinolinic acid (…
Number of citations: 34 www.sciencedirect.com
JO Nagy - 1983 - search.proquest.com
Part I describes the successful utilization of the 1, 3-dipolar cycloaddition reaction of an activated thiazolium ylide to create highly stereospecific tricyclic systems which can be modified …
Number of citations: 5 search.proquest.com

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